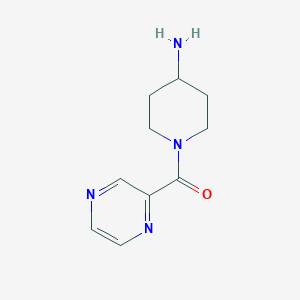

1-(Pyrazine-2-carbonyl)piperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N4O |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(4-aminopiperidin-1-yl)-pyrazin-2-ylmethanone |

InChI |

InChI=1S/C10H14N4O/c11-8-1-5-14(6-2-8)10(15)9-7-12-3-4-13-9/h3-4,7-8H,1-2,5-6,11H2 |

InChI Key |

OOPVDYMIOCWMPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

The Versatile Role of Pyrazine Containing Scaffolds in Medicinal Chemistry

The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. nih.govbenthamdirect.com Its presence in a molecule can significantly influence its physicochemical properties and biological activity. Pyrazine derivatives have been extensively studied and have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities. mdpi.comtandfonline.com

The significance of the pyrazine scaffold is underscored by its incorporation into several clinically approved drugs. mdpi.com For instance, pyrazinamide (B1679903) is a cornerstone of first-line tuberculosis treatment, while bortezomib (B1684674) is a proteasome inhibitor used in cancer therapy. mdpi.com Amiloride, another pyrazine-containing drug, functions as a diuretic. mdpi.com The diverse biological activities of these compounds highlight the versatility of the pyrazine ring in interacting with various biological targets. nih.govmdpi.com This has led to its continued exploration in the development of novel therapeutic agents for a wide range of diseases. benthamdirect.com

Table 1: Examples of Pharmacological Activities of Pyrazine Derivatives

| Pharmacological Activity | Reference |

| Anticancer | mdpi.com |

| Anti-inflammatory | mdpi.com |

| Antibacterial | mdpi.com |

| Antioxidant | mdpi.com |

| Antitubercular | nih.govbenthamdirect.com |

| Diuretic | nih.gov |

The Pervasive Influence of Piperidine Moieties in Pharmacologically Active Compounds

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a single nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals. encyclopedia.pubnih.gov Its prevalence is due to a combination of favorable properties it imparts to a molecule. The three-dimensional nature of the piperidine ring can provide a rigid framework for the precise orientation of functional groups, enabling optimal interactions with biological targets. encyclopedia.pub Furthermore, the basic nitrogen atom of the piperidine moiety can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with acidic residues in proteins. acs.org

Piperidine derivatives are found in a vast array of drug classes, targeting a wide spectrum of diseases. nih.gov These include treatments for cancer, viral infections, and various central nervous system disorders. researchgate.netijnrd.org The incorporation of a piperidine moiety can significantly influence a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). pharmaceutical-technology.com This ability to modulate both pharmacodynamic and pharmacokinetic profiles makes the piperidine scaffold a highly valuable component in the design of new drugs. nih.gov

Table 2: Therapeutic Areas with Piperidine-Containing Drugs

| Therapeutic Area | Reference |

| Oncology | encyclopedia.pubresearchgate.net |

| Infectious Diseases (Antiviral, Antimalarial) | researchgate.netijnrd.org |

| Central Nervous System Disorders (Antipsychotics, Analgesics) | encyclopedia.pubijnrd.org |

| Alzheimer's Disease | encyclopedia.pubijnrd.org |

| Hypertension | researchgate.netijnrd.org |

A Synergistic Union: the Rationale for Investigating 1 Pyrazine 2 Carbonyl Piperidin 4 Amine

Strategies for the Construction of Pyrazine-Piperidine Scaffolds

The creation of the this compound core structure relies on robust and efficient synthetic strategies. These methodologies can be broadly categorized into the formation of the amide bond, the construction of the pyrazine ring, and the synthesis of the piperidine ring.

Amide Bond Formation Approaches Between Pyrazine-2-carboxylic Acid and Piperidin-4-amine

The most direct and commonly employed method for synthesizing this compound is through the formation of an amide bond between pyrazine-2-carboxylic acid and piperidin-4-amine. evitachem.com This reaction is typically facilitated by the use of coupling agents to activate the carboxylic acid, thereby promoting nucleophilic attack by the amine.

A variety of coupling agents have been proven effective in this context. Common examples include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. evitachem.comluxembourg-bio.com Other successful coupling systems include ethylcarbodiimide (EDC·HCl) with HOBt in a solvent like N,N-dimethylformamide (DMF). evitachem.com The reaction conditions are generally mild, often proceeding at ambient temperatures, and can achieve high yields. evitachem.com The choice of base, such as N,N-diisopropylethylamine (DIPEA), is also crucial for neutralizing the acid formed during the reaction and ensuring optimal yields. evitachem.com

Alternative approaches to amide bond formation exist, such as the Schotten-Baumann reaction, which involves the use of an acid chloride (pyrazine-2-carbonyl chloride) and an amine in a biphasic system. evitachem.com However, this method carries the risk of hydrolysis of the reactive acid chloride. evitachem.com

| Coupling Agent System | Additive | Base | Solvent | Typical Yield | Reference |

| EDC·HCl | HOBt | DIPEA | DMF | >85% | evitachem.com |

| DCC | DMAP | - | Organic Solvent | - | evitachem.com |

Pyrazine Ring System Construction and Functionalization

The pyrazine ring is a key component of the scaffold, and its synthesis and functionalization are critical for generating analogues. britannica.com Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement. britannica.comnih.gov The construction of the pyrazine ring can be achieved through various methods, often involving the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.

While the direct synthesis of pyrazine-2-carboxylic acid is a common starting point, derivatization of the pyrazine ring can introduce a wide range of functional groups. imist.ma Functionalization can be achieved through methods such as regio- and chemoselective metallations, allowing for the introduction of various electrophiles and cross-coupling partners. nih.gov Iron-catalyzed C-H functionalization with organoboron agents has also been reported as a robust method for modifying electron-deficient heterocycles like pyrazine. nih.gov These functionalization strategies are instrumental in creating a library of pyrazine-based building blocks for the synthesis of diverse analogues.

Piperidine Ring Synthesis Methodologies (e.g., Cyclization, Hydrogenation, Multicomponent Reactions)

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govresearchgate.netresearchgate.net These methods can be broadly classified into hydrogenation of pyridines, intramolecular cyclization, and multicomponent reactions.

Hydrogenation of Pyridines: The catalytic hydrogenation of pyridine (B92270) derivatives is a widely used and effective method for obtaining piperidines. nih.govresearchgate.net This approach often involves the use of transition metal catalysts, such as ruthenium, rhodium, or nickel, under varying conditions of temperature and pressure. nih.gov Recent advancements have focused on developing more efficient and stereoselective hydrogenation methods, including the use of supported nanoparticles and organocatalysis, to overcome the often harsh reaction conditions. nih.gov

Intramolecular Cyclization: The formation of the piperidine ring can also be achieved through the intramolecular cyclization of acyclic precursors. nih.govbeilstein-journals.org This strategy involves a substrate containing a nitrogen source (typically an amino group) and an active site that facilitates ring closure. nih.gov Various types of cyclization reactions have been employed, including reductive amination, aza-Michael reactions, and metal-catalyzed cyclizations. nih.govresearchgate.net

Multicomponent Reactions: Multicomponent reactions (MCRs) offer an efficient route to complex piperidine structures in a single step from three or more starting materials. researchgate.net These reactions, such as the Diels-Alder reaction with imines as dienophiles, allow for the rapid construction of the piperidine core with a high degree of molecular diversity. researchgate.net

| Synthesis Method | Key Features | Catalysts/Reagents | Reference |

| Hydrogenation of Pyridines | Reduction of the aromatic ring | Ru, Rh, Ni catalysts | nih.govresearchgate.net |

| Intramolecular Cyclization | Ring closure of an acyclic precursor | Various, including metal catalysts | nih.govbeilstein-journals.org |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials | Varies by reaction type | researchgate.net |

Chemical Transformations for Diverse Derivatives of this compound

Once the core this compound scaffold is synthesized, a wide array of derivatives can be generated through chemical transformations at various positions on the molecule.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in analogues where the 4-amino group is protected or modified offers a site for further functionalization. N-alkylation or N-arylation can be achieved through reactions with alkyl halides or aryl halides, respectively. Reductive amination with aldehydes or ketones provides another avenue for introducing diverse substituents at this position. These modifications can significantly impact the physicochemical properties and biological activity of the resulting compounds.

Substitutions on the Pyrazine Ring

The pyrazine ring is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. imist.maimist.ma Electrophilic aromatic substitution reactions, such as nitration and halogenation, can be employed to introduce electron-withdrawing groups. imist.ma Nucleophilic aromatic substitution is also a viable strategy, particularly with activated pyrazine rings. As mentioned earlier, modern cross-coupling reactions and C-H activation methodologies provide powerful tools for introducing aryl, heteroaryl, and alkyl groups onto the pyrazine core, leading to a vast chemical space for analogue synthesis. nih.gov The nature and position of these substituents can profoundly influence the electronic properties and biological profile of the final compounds. nih.gov

Derivatization of the Piperidine Ring (e.g., at C-4 Amine and Other Positions)

The primary amino group at the C-4 position of the piperidine ring in this compound is a key handle for a variety of chemical transformations, including N-alkylation, N-acylation, and reductive amination. These modifications allow for the introduction of diverse functional groups, influencing the compound's polarity, basicity, and potential interactions with biological targets.

N-Alkylation and N-Acylation:

The nucleophilic nature of the C-4 primary amine facilitates its reaction with a range of electrophiles. Standard N-alkylation and N-acylation reactions can be employed to introduce alkyl, aryl, and acyl moieties. While specific examples of these reactions on this compound are not extensively detailed in readily available literature, the general principles of amine chemistry apply. For instance, N-acylation can be achieved by reacting the parent amine with acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. Similarly, N-alkylation can be performed using alkyl halides or through reductive amination.

Reductive Amination:

Reductive amination represents a versatile method for introducing a variety of substituents at the C-4 amino group. This two-step process involves the initial formation of an imine or enamine intermediate through the condensation of the primary amine with a ketone or aldehyde, followed by in-situ reduction to the corresponding secondary or tertiary amine. A related synthetic route involves the condensation of pyrazine-2-carbaldehyde (B1279537) with piperidin-4-amine, followed by reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄), to yield N-alkylated analogues. evitachem.com

A study on the synthesis of pyrazolopyridine derivatives demonstrated the utility of reductive amination in modifying a primary amine on a related scaffold. In this work, an aminomethyl group was reacted with various aldehydes and ketones, such as benzaldehyde (B42025) and N-methyl-4-piperidone, in the presence of a reducing agent to afford the corresponding secondary amines in high yields. nih.gov

Table 1: Examples of Reductive Amination for the Derivatization of Primary Amines on Heterocyclic Scaffolds

| Amine Precursor | Aldehyde/Ketone | Product | Yield (%) |

| 5-(Aminomethyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-7-amine | Benzaldehyde | 5-((Benzylamino)methyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-7-amine | 85 |

| 5-(Aminomethyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-7-amine | 3-Pyridinecarboxaldehyde | 5-(((Pyridin-3-ylmethyl)amino)methyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-7-amine | 89 |

| 5-(Aminomethyl)-N-phenyl-1H-pyrazolo[3,4-c]pyridin-7-amine | N-Methyl-4-piperidone | 5-(((1-Methylpiperidin-4-yl)amino)methyl)-N-phenyl-1H-pyrazolo[3,4-c]pyridin-7-amine | 86 |

Data sourced from a study on the synthesis of substituted pyrazolopyridines. nih.gov

While these examples are on a different heterocyclic system, they illustrate the general applicability and high efficiency of reductive amination for the derivatization of primary amino groups, a strategy that is directly translatable to the C-4 amine of this compound.

Stereoselective Synthesis of Analogues

The development of stereoselective synthetic routes to analogues of this compound is crucial for investigating the impact of stereochemistry on biological activity. The piperidine ring can possess chiral centers, and controlling their configuration is a key aspect of modern drug design. General strategies for the asymmetric synthesis of substituted piperidines can be categorized into three main approaches: the use of a chiral pool, the application of chiral catalysts, and the employment of chiral auxiliaries.

Although specific literature on the stereoselective synthesis of this compound analogues is not abundant, general methodologies for the asymmetric synthesis of chiral piperidines are well-established and can be adapted for this purpose.

Chiral Pool Synthesis:

This approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperidine ring. The inherent chirality of the starting material is transferred to the final product through a series of stereocontrolled reactions.

Catalytic Asymmetric Synthesis:

The use of chiral catalysts to induce enantioselectivity in the formation of the piperidine ring or its precursors is a powerful strategy. For instance, asymmetric hydrogenation of pyridine derivatives or their precursors can lead to the formation of enantiomerically enriched piperidines. A chemo-enzymatic approach has also been described for the asymmetric dearomatization of activated pyridines to prepare stereodefined substituted piperidines. nih.gov This method involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov

Chiral Auxiliary-Mediated Synthesis:

In this method, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. This approach has been widely used in the synthesis of various chiral heterocycles.

While the direct stereoselective synthesis of this compound analogues is a field that warrants further exploration, the existing methodologies for asymmetric piperidine synthesis provide a solid foundation for the development of such routes. The synthesis of analogues with defined stereochemistry will be instrumental in elucidating structure-activity relationships and optimizing the pharmacological profile of this class of compounds.

Antimicrobial Activity Studies

The antimicrobial effects of pyrazine-based compounds have been a significant area of investigation, particularly in the search for new agents to combat drug-resistant pathogens.

Anti-tubercular Activity Against Mycobacterium tuberculosis (e.g., H37Ra, H37Rv Strains)

Derivatives of 1-(pyrazine-2-carbonyl)piperazine, closely related to the core compound of interest, have demonstrated notable efficacy against Mycobacterium tuberculosis. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against the H37Ra strain of M. tuberculosis. nih.govnih.gov This research was spurred by the established role of pyrazinamide, a first-line drug for tuberculosis treatment. nih.gov

Several of the synthesized compounds exhibited significant inhibitory activity. nih.gov Among twenty-seven tested compounds, a select few demonstrated excellent anti-mycobacterial effects, with 50% inhibitory concentrations (IC50) ranging from 1.35 µM to 2.18 µM. nih.govnih.gov Further evaluation of the most potent compounds revealed 90% inhibitory concentrations (IC90) between 3.73 µM and 4.00 µM for five of the derivatives. nih.govnih.gov For instance, compound 6a , which features an unsubstituted phenyl ring, showed promising activity with an IC50 of 1.46 µM and an IC90 of 3.73 µM. nih.gov These findings highlight the potential of the pyrazine-2-carbonyl piperazine (B1678402) scaffold in developing new anti-tubercular agents. nih.gov Other research has also confirmed the potential of various pyrazine derivatives as promising leads for anti-tubercular drug development, with some showing remarkable activity against the virulent H37Rv strain. bohrium.com

Table 1: Anti-tubercular Activity of Selected Pyrazine-2-carbonyl-piperazine Derivatives against M. tuberculosis H37Ra nih.govnih.govhanspub.org

| Compound ID | IC50 (µM) | IC90 (µM) |

|---|---|---|

| 6a | 1.46 | 3.73 |

| 6e | 1.35 | 40.32 |

| 6h | 1.47 | 3.99 |

| 6j | 1.54 | 3.86 |

| 6k | 1.56 | 4.00 |

| 7e | 2.18 | 3.89 |

Broad-Spectrum Antibacterial Activity (e.g., Gram-positive and Gram-negative Strains)

While the pyrazine-2-carbonyl scaffold has shown potent activity against Mycobacterium tuberculosis, its efficacy against a broader range of bacteria appears to be more selective. The same derivatives that were potent against M. tuberculosis H37Ra were also screened against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. nih.gov The results indicated that these bacteria had low susceptibility to the compounds, suggesting that the novel derivatives maintain a specific antimicrobial activity primarily directed against M. tuberculosis. nih.gov

However, other related heterocyclic structures incorporating pyrazine or piperidine moieties have demonstrated broader antibacterial action. For example, certain pyrazine-2-carbohydrazide (B1222964) derivatives have been found to be potent against selected strains of both Gram-positive and Gram-negative bacteria. nih.gov Similarly, a series of triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against both S. aureus and E. coli. In another study, 2-piperidin-4-yl-benzimidazoles were reported to be effective against both Gram-positive and Gram-negative bacteria of clinical importance.

Antineoplastic Activity and Modulatory Effects on Cellular Processes

The versatility of the pyrazine and piperidine chemical motifs extends to oncology, where derivatives have been investigated for their potential to inhibit cancer cell growth and modulate key cellular pathways involved in tumorigenesis.

In Vitro Antiproliferative Activity in Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116)

Various derivatives containing a piperazine ring, a structure closely related to piperidine, have shown significant antiproliferative effects across a range of human cancer cell lines. A novel series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline was tested against five human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal cancer). Most of these compounds exhibited broad-spectrum antiproliferative activity, with some of the most active members showing IC50 values in the low micromolar range (1.47-4.68 µM) against the tested cell lines.

Furthermore, piperazine derivatives have been explored as cytotoxic agents against breast cancer cells (MCF-7) and non-small cell lung cancer cells. In one study, specific 4-acyl-2-substituted piperazine urea (B33335) derivatives displayed high selective anticancer activity against MCF-7 cells when compared to normal breast cells. The antiproliferative activities of other related compounds have also been evaluated against HepG-2 (liver cancer) and HCT-116 cell lines, demonstrating the broad potential of these scaffolds in cancer research.

Table 2: Antiproliferative Activity (IC50, µM) of Selected 2,4-Diaminoquinazoline Derivatives

| Compound ID | MCF-7 (Breast) | HCT-116 (Colorectal) | A549 (Lung) | HeLa (Cervical) | HT29 (Colorectal) |

|---|---|---|---|---|---|

| 8f | 1.58 | 2.27 | 1.87 | 1.76 | 1.94 |

| 8m | 1.84 | 2.15 | 3.27 | 2.05 | 2.36 |

| 8q | 1.47 | 1.96 | 4.68 | 2.34 | 2.17 |

Apoptosis and Cell Cycle Modulation Investigations

Beyond inhibiting proliferation, certain piperazine and pyrazine derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle. For example, a dispiropiperazine derivative was shown to arrest the cell cycle at the G2/M phase in human cancer cells. This compound was also found to induce apoptosis and necrosis.

Other studies have corroborated these findings. A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed as CDK2 inhibitors, were found to arrest ovarian cancer cells in the S and G2/M phases and subsequently induce apoptosis. Similarly, certain 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were found to induce DNA damage and activate the G2/M checkpoint in HCT-116 cells. A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue was also shown to arrest the cell cycle of colorectal cancer cells at the G2/M phase, leading to apoptosis.

Specific Enzyme Inhibition in Cancer-Related Pathways (e.g., CDK2/cyclin A, SHP2, FLT3 Tyrosine Kinase)

The anticancer activity of these compounds is often rooted in their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.

CDK2/cyclin A Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is linked to many human cancers. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines exhibited potent CDK2 inhibitory activity, with the most potent compound showing a Ki value of 0.005 µM. Another compound, AT7519, which contains a piperidinyl-pyrazole carboxamide structure, was identified as a CDK2 inhibitor with an IC50 of 47 nM. Fragment-based screening has also led to the development of pyrazine-based inhibitors of CDK2.

SHP2 Inhibition: The protein tyrosine phosphatase SHP2 is a proto-oncoprotein that has become an important target for cancer therapy. nih.govbohrium.com Allosteric inhibitors of SHP2 containing a pyrazine core have been designed and synthesized. nih.gov One highly potent and selective allosteric inhibitor, SHP099, incorporates a piperidine moiety and has an IC50 value of 0.071 µM. nih.gov Additionally, 1H-pyrazolo[3,4-b]pyrazine derivatives have been discovered as highly selective SHP2 allosteric inhibitors, with one derivative showing an IC50 value of 3.2 nM. nih.gov

FLT3 Tyrosine Kinase Inhibition: Fms-like tyrosine kinase 3 (FLT3) is another important target, particularly in acute myeloid leukemia (AML). A series of 1-H-pyrazole-3-carboxamide derivatives were designed to inhibit both FLT3 and CDK. One lead compound from this series, FN-1501, demonstrated potent inhibitory activity against FLT3 and several CDKs, with IC50 values in the nanomolar range.

Specific Receptor and Enzyme Target Investigations

The core structure, combining a pyrazine ring with a piperidine moiety, has been a focal point for targeted drug discovery efforts. Researchers have explored its interactions with specific proteins implicated in various diseases.

While direct studies on the muscarinic receptor binding profile of this compound are not extensively detailed in the reviewed literature, the broader class of piperidine derivatives is well-established for its interaction with these receptors. Various molecules incorporating a piperidine ring have been synthesized and evaluated as muscarinic antagonists. Functional assays on related compounds have demonstrated affinity for muscarinic receptor subtypes, including the M2 receptor, where they can modulate acetylcholine (B1216132) release. For instance, certain complex pyrrolidine (B122466) derivatives, which share structural similarities, have shown selectivity for the hm2 receptor subtype in binding experiments and act as partial agonists or weak antagonists at different muscarinic subtypes in functional tests. researchgate.net However, specific data quantifying the binding affinity (Ki) or functional antagonism (IC50) of this compound at the M4 receptor or other muscarinic subtypes is not available in the current body of research.

Derivatives based on the pyrazine scaffold have been identified as inhibitors of key bacterial virulence factors. Specifically, imidazo[1,2-a]pyrazine (B1224502) derivatives have been investigated as inhibitors of the Helicobacter pylori VirB11 ATPase, HP0525. ucl.ac.uk This enzyme is a critical component of the type IV secretion system (T4SS), which H. pylori uses to translocate toxic factors into host cells, contributing to its pathogenicity. ucl.ac.uk

Biochemical evaluations have shown that these compounds can exhibit moderate to good potency, acting as competitive inhibitors at the ATPase active site. ucl.ac.uk By targeting HP0525, these molecules have the potential to disrupt the T4SS assembly and function, thereby reducing the virulence of the bacteria without directly killing it, which may reduce the pressure for developing antibiotic resistance. ucl.ac.uk

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against H. pylori HP0525

| Compound | Structure | IC50 (µM) | Inhibition Mechanism |

|---|

Note: Specific IC50 value for compound 13 was not provided in the source text, but it was described as one of the best inhibitors from the series. The studies focused on using it as a base for developing bivalent inhibitors.

The pyrazine-2-carbonyl moiety is a key structural feature of pyrazinamide, a first-line antitubercular drug. nih.govrsc.org This has prompted extensive investigation into related derivatives, including those linked to piperidine and piperazine rings, as potential anti-tubercular agents targeting essential mycobacterial enzymes. nih.govnih.gov

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the synthesis of the mycobacterial cell wall. The piperazine-based clinical candidate PBTZ169 is known to inhibit DprE1. nih.gov A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide derivatives have demonstrated significant activity against Mycobacterium tuberculosis H37Ra. nih.govresearchgate.net While the precise mechanism for all tested compounds was not fully elucidated, the structural linkage to known DprE1 inhibitors suggests this as a probable target.

InhA Inhibition: Enoyl-acyl carrier protein reductase (InhA) is another crucial enzyme in the mycobacterial fatty acid synthesis pathway and the target of the frontline drug isoniazid. The probable mechanism of action for some pyrazinamide derivatives has been reported as the inhibition of the InhA enzyme, which is essential for the synthesis of mycolic acid, a vital component of the mycobacterium cell wall. researchgate.net

Urease Inhibition: The piperazine scaffold has also been explored for its urease inhibitory potential. In one study, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) showed potent urease inhibition, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor, thiourea. frontiersin.org This activity is often attributed to the ability of the heterocyclic nitrogen atoms and other functional groups to chelate the nickel ions within the enzyme's active site. dergipark.org.tr

Table 2: Anti-mycobacterial Activity of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide Derivatives

| Compound ID | Substitution on Benzamide Ring | IC50 vs. Mtb H37Ra (µM) | IC90 vs. Mtb H37Ra (µM) |

|---|---|---|---|

| 6a | None | 1.46 | 3.73 |

| 6e | 4-Chloro | 1.35 | 40.32 |

| 6h | 4-Fluoro | 2.18 | 3.99 |

| 6j | 2,4-Difluoro | 1.40 | 3.86 |

Data sourced from studies on related piperazine derivatives, demonstrating the potential of the pyrazine-2-carbonyl scaffold. nih.govnih.gov

Phenotypic Screening Approaches for Novel Biological Activities (e.g., Anthelmintic Screening)

Phenotypic screening, a target-agnostic approach, is a valuable tool for discovering novel biological activities for chemical scaffolds. While specific anthelmintic screening data for this compound was not found in the reviewed literature, related heterocyclic carboxamides have been subjected to such whole-organism screens.

For example, a phenotypic screening of pyrazole-5-carboxamide derivatives against the parasitic nematode Haemonchus contortus identified compounds that inhibit larval motility and development with IC50 values in the low micromolar range (~3.4–55.6 μM). nih.govresearchgate.net These findings suggest that the broader class of N-substituted heterocyclic carboxamides, which includes the pyrazine-2-carbonyl structure, represents a potentially fruitful area for the discovery of new anthelmintic agents. Such screening campaigns are crucial for identifying novel modes of action and repurposing chemical scaffolds for new therapeutic applications. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Imidazo[1,2-a]pyrazine |

| N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide |

| PBTZ169 |

| 1-(3-nitropyridin-2-yl)piperazine |

| Thiourea |

| Pyrazole-5-carboxamide |

| Pyrazinamide |

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Elucidation of SAR for 1-(Pyrazine-2-carbonyl)piperidin-4-amine Analogues

The core structure, combining a pyrazine (B50134) ring with a piperidine (B6355638) scaffold via a carbonyl linker, offers a versatile platform for systematic modification to probe interactions with biological targets. evitachem.com Studies on related compounds, particularly in the context of anti-tubercular research, have provided a foundational understanding of the SAR for this chemical class. nih.govrsc.org

Impact of Substituent Electronic and Steric Properties on Biological Potency

Research into a series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, which share the pyrazine-carbonyl-piperazine core, has demonstrated that the nature and position of substituents on an appended phenyl ring significantly influence anti-tubercular potency against Mycobacterium tuberculosis H37Ra. nih.govrsc.orgresearchgate.net

An unsubstituted phenyl ring already confers promising activity. nih.gov However, the introduction of specific substituents can either enhance or diminish this effect.

Halogens: The introduction of halogens, particularly bromine, at the para-position of the phenyl ring (Compound 6e ) leads to significant activity. rsc.orgresearchgate.net Di-halo substitution patterns, such as an ortho-chloro and para-bromo combination (Compound 6k ), can also result in highly potent compounds, suggesting that a combination of electronic withdrawing effects and increased lipophilicity is beneficial. rsc.orgresearchgate.net

Alkyl Groups: Small alkyl groups, like a methyl group at the ortho-position (Compound 6h ), are well-tolerated and can maintain or slightly improve potency compared to the unsubstituted analogue. rsc.orgresearchgate.net

Steric Hindrance: While some substitutions are favorable, excessive steric bulk or unfavorable electronic properties can be detrimental. For instance, replacing the phenyl ring with certain heterocyclic moieties resulted in a loss of activity. researchgate.net

The following table summarizes the anti-tubercular activity of selected analogues, illustrating the impact of substituents. nih.govrsc.orgnih.gov

| Compound | Ar (Substituent on Benzamide) | IC₅₀ (μM) | IC₉₀ (μM) |

| 6a | Phenyl | 1.46 | 3.73 |

| 6e | 4-Bromophenyl | 2.18 | 40.32 |

| 6h | 2-Methylphenyl | 1.94 | 3.98 |

| 6j | 2,4-Dichlorophenyl | 1.82 | 3.82 |

| 6k | 4-Bromo-2-chlorophenyl | 1.35 | 4.00 |

| 6l | 3,4-Dichlorophenyl | > 64 | > 64 |

| 6m | Pyridin-3-yl | > 64 | > 64 |

Influence of Ring Fusion and Linker Variations on Activity

Modifications to the core scaffold, such as ring fusion or altering the linker between key pharmacophoric elements, have profound effects on biological activity.

Ring Fusion: Fusing a heterocyclic ring to the pyrazine-piperidine core can create more rigid structures with potentially enhanced binding affinity and selectivity. For example, replacing a pyrazine with an imidazo[1,2-a]pyrazine (B1224502) scaffold in certain contexts has been shown to significantly boost anti-proliferative activity. evitachem.com This enhancement is attributed to the additional nitrogen atom augmenting π-stacking and hydrogen-bonding capacity. evitachem.com Similarly, studies on oxazolo[3,4-a]pyrazine derivatives, which represent a fused bicyclic piperazine (B1678402) nucleus, have been conducted to explore new structure-activity relationships for neuropeptide S receptor antagonists. nih.gov

Linker Variations: The linker connecting the pyrazine and amine moieties is crucial for maintaining the optimal spatial orientation of these groups. Even subtle changes, such as expanding the six-membered piperazine ring to a seven-membered homopiperazine (B121016) ring, can dramatically alter potency. In the anti-tubercular series mentioned previously, the homopiperazine analogues were generally found to be inactive, with the exception of a para-bromo substituted derivative (Compound 7e , IC₅₀ = 2.12 μM). nih.govresearchgate.net This suggests that the conformational flexibility and geometry conferred by the piperidine/piperazine ring are finely tuned for optimal target engagement. evitachem.com

Role of Molecular Features such as Lipophilicity and Basicity in Activity Modulation

Lipophilicity: The pyrazine moiety serves as a polar aromatic fragment. evitachem.com Modulating the lipophilicity of the molecule by adding substituents can impact its ability to cross bacterial cell membranes. The potent activity observed for several halogenated analogues (e.g., 6e , 6j , 6k ) may be partly due to an increase in lipophilicity, which can enhance cell penetration. nih.govresearchgate.net

Basicity: The piperidine/piperazine ring provides a basic nitrogen center, contributing conformational flexibility and hydrogen-bonding capability. evitachem.com The basicity (pKa) of this nitrogen is a key parameter that can be fine-tuned by the electronic effects of nearby substituents. blumberginstitute.org This basic center is often crucial for forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in the binding pocket of a target enzyme or receptor. Maintaining an optimal pKa is therefore essential for achieving potent biological activity.

Pharmacophore Development and Molecular Recognition Principles

Based on SAR studies, a general pharmacophore model for this class of compounds can be proposed. Key features for anti-tubercular activity appear to include:

A hydrogen bond accepting pyrazine ring.

A central piperidine/piperazine scaffold providing a basic nitrogen atom and specific conformational constraints. evitachem.com

A carbonyl group acting as a hydrogen bond acceptor.

An aromatic ring system with specific substitution patterns that can engage in hydrophobic and/or halogen-bonding interactions.

Molecular docking studies suggest that these features allow the molecules to fit within the binding sites of their targets, with the pyrazine and carbonyl groups forming critical hydrogen bonds. evitachem.comrsc.org The piperidine ring orients the other functional groups correctly for optimal interaction. evitachem.com

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by improving potency, selectivity, or pharmacokinetic properties. nih.gov

Bioisosteric Replacements: This strategy involves substituting a functional group with another that has similar physical or chemical properties. For the pyrazine-carbonyl scaffold, the amide bond is a common target for bioisosteric replacement to improve metabolic stability. nih.gov Heterocycles such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles are frequently used as amide bioisosteres. nih.govacs.orgresearchgate.net They can mimic the planar geometry and hydrogen bonding characteristics of the amide group. nih.gov For instance, the successful replacement of an amide with a 1,2,4-triazole (B32235) has been reported in a similar pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, where the triazole was found to be a "privileged amide bioisostere" that preserved key hydrogen bonding interactions. acs.org

Scaffold Hopping: This approach involves replacing the central core of the molecule with a structurally different scaffold while retaining the original orientation of key binding groups. This can lead to novel chemical series with improved properties or new intellectual property. An example of scaffold hopping is the replacement of the pyrazine core with an imidazo[1,2-a]pyrazine system, which led to a significant enhancement in anti-proliferative activity in melanoma models. evitachem.com Another scaffold hopping approach in anti-tubercular drug discovery involved replacing a central scaffold with substituted amino acid hydrazides to generate novel molecules with specific activity against drug-resistant tuberculosis. mdpi.com

Advanced Computational and Cheminformatics Studies

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of potential drug candidates.

Molecular docking analyses of pyrazine-containing compounds have elucidated their binding modes within the active sites of various biological targets, particularly enzymes in Mycobacterium tuberculosis. For derivatives structurally related to 1-(Pyrazine-2-carbonyl)piperidin-4-amine, studies have been conducted against targets such as pantothenate synthetase (PDB ID: 3IUB). researchgate.netnih.gov These investigations reveal that the pyrazine-carbonyl moiety is crucial for establishing key interactions.

The pyrazine (B50134) carbonyl oxygen atom is frequently involved in forming critical hydrogen bonds with amino acid residues within the enzyme's active site, such as DprE1 and FabH. evitachem.com In docking studies of analogous compounds, specific interactions with residues like MET-40, HIS-47, and VAL-187 have been observed, contributing significantly to the stability of the ligand-protein complex. researchgate.net The piperidine (B6355638) scaffold provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding. evitachem.com

| Interacting Residue | Interaction Type | Contributing Moiety of Ligand | Reference |

|---|---|---|---|

| MET-40 | Hydrogen Bond | Pyrazine/Carbonyl Moiety | researchgate.net |

| HIS-47 | Hydrogen Bond, Aromatic Bond | Pyrazine Ring | researchgate.net |

| VAL-187 | Hydrogen Bond | Pyrazine/Carbonyl Moiety | researchgate.net |

| GLN-164 | Aromatic Bond | Pyrazine Ring | researchgate.net |

| MET-195 | Aromatic Bond | Pyrazine Ring | researchgate.net |

This table summarizes key intermolecular interactions observed in molecular docking studies of compounds analogous to this compound with the pantothenate synthetase active site.

The specificity of this compound and related compounds for their biological targets is dictated by the complementarity between the ligand's shape, size, and electrostatic properties and those of the receptor's binding pocket. The pyrazine ring can participate in π-stacking and aromatic interactions, while the piperidine ring can access different regions of the binding site due to its flexibility. evitachem.com This combination of a rigid aromatic system and a flexible aliphatic ring allows for a precise fit into active sites that have both hydrophobic and polar regions. The hydrogen-bonding capability of the carbonyl group and the amine on the piperidine ring further enhances binding specificity by forming directional interactions with key residues. evitachem.comscispace.com

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While specific molecular dynamics (MD) simulation studies for this compound were not prominently featured in the reviewed literature, this computational technique is a powerful tool for assessing the conformational stability of a ligand-protein complex over time. MD simulations can provide detailed information on the dynamic behavior of the ligand in the binding pocket, the stability of key intermolecular interactions identified through docking, and can be used to calculate binding free energies, which offer a more quantitative measure of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Specific QSAR models developed exclusively for this compound have not been detailed in the available research. However, QSAR studies on related series of pyrazine and piperidine derivatives have been successfully used to create predictive models for activities such as anti-tubercular efficacy. researchgate.netresearchgate.net These models are typically built using statistical methods like Multiple Linear Regression (MLR) and are validated to ensure their predictive power for designing new analogues with potentially enhanced activity. researchgate.net

The development of a robust QSAR model relies on the identification of physicochemical descriptors that correlate with the biological activity of a series of compounds. For classes of molecules similar to this compound, several types of descriptors have been found to be important. researchgate.netresearchgate.net These include 3D-MoRSE descriptors, which encode information about the 3D structure of the molecule, and RDF (Radial Distribution Function) descriptors. researchgate.net Properties such as polarity, hydrogen bonding capacity, and molecular flexibility have also been identified as key features influencing the activity of related piperazine (B1678402) amides. researchgate.net

| Descriptor Class | Specific Example/Property | Potential Influence on Activity | Reference |

|---|---|---|---|

| 3D-MoRSE | Sanderson Electronegativities, Atomic Number | Describes 3D molecular structure based on electron diffraction principles. | researchgate.net |

| Topological | Polarity, Lipophilicity (cLogP) | Influences solubility, membrane permeability, and target interaction. | researchgate.net |

| Structural | Molecular Flexibility, Hydrogen Bond Donors/Acceptors | Affects binding conformation and strength of interaction with the target. | researchgate.net |

| RDF | Radial Distribution Function Descriptors | Relates to the probability distribution of finding an atom in a spherical volume. | researchgate.net |

This table lists physicochemical descriptors commonly used in QSAR studies of heterocyclic compounds, which could be relevant for modeling the activity of this compound and its derivatives.

In Silico Assessment of Molecular Properties for Biological Relevance

For this compound, computational analysis reveals a profile that is generally favorable for a potential drug candidate. The molecule's properties, including its molecular weight, lipophilicity (as indicated by XLogP3-AA), and the number of hydrogen bond donors and acceptors, are within the ranges typically associated with good oral bioavailability. The topological polar surface area (TPSA), a key predictor of drug transport properties, further supports its potential for biological activity.

A detailed summary of the computationally predicted molecular properties for this compound is presented in the table below.

Table 1: Predicted Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H14N4O |

| Molecular Weight | 206.24 g/mol |

| XLogP3-AA (Lipophilicity) | -0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area (TPSA) | 77.2 Ų |

Data sourced from PubChem.

Target Fishing and Proteome-wide Target Prediction

Target fishing is a computational strategy used to identify the potential biological targets of a small molecule by searching databases of known protein structures and their ligands. This approach is particularly valuable for novel compounds or for understanding the polypharmacology (multiple targets) of existing ones. For this compound, its structural similarity to the first-line anti-tuberculosis drug pyrazinamide (B1679903) provides a strong rationale for predicting its biological targets. evitachem.com

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, within Mycobacterium tuberculosis. Research has identified several key intracellular targets for pyrazinoic acid. Therefore, computational target fishing and proteome-wide prediction for this compound would logically focus on these same mycobacterial proteins, given the shared pyrazine core, which is crucial for its antimycobacterial activity. evitachem.com

The primary predicted targets for this compound within Mycobacterium tuberculosis include:

Ribosomal Protein S1 (RpsA): This protein is involved in a crucial process called trans-translation, which helps rescue stalled ribosomes. Inhibition of RpsA disrupts protein synthesis, leading to bacterial death. Pyrazinoic acid has been shown to bind to RpsA, and it is a highly probable target for analogous compounds.

Aspartate Decarboxylase (PanD): This enzyme is essential for the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A. The inhibition of PanD disrupts vital metabolic pathways necessary for the bacterium's survival. Structural and biochemical studies have confirmed that pyrazinoic acid competitively inhibits PanD.

Fatty Acid Synthase I (FAS-I): While a more debated target, some studies have suggested that pyrazinoic acid can interfere with FAS-I, an enzyme critical for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Given that this compound is explored as a building block for novel anti-tubercular agents, it is highly anticipated that its mechanism of action would involve interaction with one or more of these validated targets within Mycobacterium tuberculosis. evitachem.com Proteome-wide screening simulations would likely prioritize these proteins as the most probable binding partners, guiding further experimental validation.

Future Research Trajectories and Interdisciplinary Methodologies

Exploration of Novel Biological Targets for the 1-(Pyrazine-2-carbonyl)piperidin-4-amine Scaffold

While the pyrazine-piperidine core is well-established in the context of anti-mycobacterial research, current investigations are expanding to a variety of other biological targets, driven by the scaffold's favorable pharmacological properties. semanticscholar.orgndl.gov.insemanticscholar.orgresearchgate.net Researchers are actively exploring its potential in oncology, neurodegenerative diseases, and inflammatory conditions by targeting key proteins involved in these pathologies.

A significant area of exploration is the inhibition of protein kinases. Pyrazine-based compounds have emerged as potent kinase inhibitors, and derivatives of the core scaffold are being investigated for their ability to target kinases such as c-Met, VEGFR-2, PIM-1, and TrkA, which are implicated in tumor growth and angiogenesis. nih.govresearchgate.nettandfonline.comrsc.org For instance, novel derivatives are being designed as dual c-Met/VEGFR-2 inhibitors, a strategy aimed at overcoming drug resistance in cancer therapy. nih.gov

Beyond cancer, there is growing interest in the scaffold's potential for treating neurodegenerative disorders. Studies are assessing pyrazine-based molecules for their activity against targets like acetylcholinesterase, which is relevant to Alzheimer's disease. doaj.org Furthermore, the broad biological activity of the pyrazine (B50134) and piperidine (B6355638) moieties suggests potential applications against a range of viral and inflammatory targets, an area ripe for further investigation. nih.gov

Table 1: Emerging Biological Targets for Pyrazine-Piperidine Scaffolds

| Therapeutic Area | Potential Biological Target(s) | Rationale |

|---|---|---|

| Oncology | c-Met, VEGFR-2, PIM-1, CK2, TrkA | Inhibition of tumor growth, angiogenesis, and cell signaling pathways. nih.govresearchgate.nettandfonline.comrsc.orgx-mol.com |

| Neurodegenerative | Acetylcholinesterase (AChE) | Symptomatic treatment of Alzheimer's disease. doaj.org |

| Infectious Diseases | SARS-CoV-2 Main Protease | Inhibition of viral replication. nih.gov |

| Neuropathic Pain | Sigma-1 Receptor (σ1R), Histamine (B1213489) H3 Receptor (H3R) | Modulation of pain signaling pathways. nih.gov |

Development of Advanced and Sustainable Synthetic Routes for Complex Analogues

The traditional synthesis of this compound and its analogues often involves multi-step processes that utilize stoichiometric coupling reagents, leading to significant chemical waste. researchgate.netnewtbdrugs.org Modern synthetic chemistry is focused on developing more efficient, cost-effective, and environmentally benign methods to construct these complex molecules.

Green chemistry principles are being integrated into the synthesis of pyrazine-piperidine derivatives. This includes the use of biocatalysis, where enzymes like lipases and amidases are employed to form the crucial amide bond under mild, solvent-free, or aqueous conditions, thereby reducing the reliance on hazardous chemicals. nih.gov For example, enzymes such as Candida antarctica lipase (B570770) B (CALB) have been successfully used for the direct amidation of carboxylic acids and amines, offering a sustainable alternative to conventional methods.

Furthermore, advanced synthetic technologies like continuous flow chemistry and microwave-assisted synthesis are being adopted. Flow chemistry allows for the safe, scalable, and highly controlled production of intermediates and final compounds, minimizing reaction times and improving yields. nih.gov Microwave irradiation provides rapid heating, which can significantly accelerate reaction rates for key steps such as amide bond formation and heterocycle construction. These modern techniques are not only more sustainable but also enable the rapid generation of diverse libraries of analogues for biological screening.

Integration of High-Throughput Screening with Advanced Computational Design Methodologies

The discovery of novel bioactive compounds based on the this compound scaffold is being accelerated by the synergy between high-throughput screening (HTS) and computational chemistry. This integrated approach allows for the efficient exploration of vast chemical space to identify promising new drug candidates.

Computational methods, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, are employed to design focused libraries of compounds with a higher probability of biological activity. researchgate.net These in silico techniques can predict how molecules will interact with a specific biological target, allowing researchers to prioritize the synthesis of the most promising candidates. For example, virtual screening of large compound databases against a target's binding site can identify novel pyrazine-based hits. researchgate.netresearchgate.net

These computationally designed libraries can then be synthesized and evaluated using HTS techniques. A particularly powerful approach is the use of DNA-Encoded Libraries (DELs), where vast collections of compounds, each tagged with a unique DNA barcode, are synthesized and screened simultaneously against a target protein. nih.govrsc.orgvipergen.com This technology enables the rapid screening of billions of molecules, dramatically increasing the efficiency of hit identification. Fragment-based drug discovery (FBDD) is another key strategy, where smaller, simpler "fragments" containing the pyrazine or piperidine motif are screened to identify initial binding events, which are then computationally and synthetically elaborated into more potent leads. researchgate.netrsc.org

Table 2: Integrated Screening and Design Methodologies

| Methodology | Description | Application to Pyrazine-Piperidine Scaffolds |

|---|---|---|

| Virtual Screening | Computational filtering of large compound libraries to identify potential hits for a specific target. | Used to identify novel pyrazine-based inhibitors for targets like PIM-1 kinase. researchgate.net |

| 3D-QSAR | Three-dimensional quantitative structure-activity relationship modeling to guide lead optimization. | Development of pharmacophore models to design more potent analogues. researchgate.net |

| HTS | Automated screening of large numbers of compounds against a biological target. | Identification of pyrazinamide-based inhibitors from compound libraries. researchgate.net |

| DNA-Encoded Libraries (DEL) | Screening of massive combinatorial libraries where each molecule is tagged with a unique DNA barcode. | A powerful tool for discovering novel hits from highly diverse pyrazine-based libraries. nih.govrsc.org |

| Fragment-Based Drug Discovery (FBDD) | Screening of low molecular weight compounds (fragments) to identify efficient binders for subsequent optimization. | Identifying initial binding interactions of pyrazine or piperidine fragments to guide lead development. researchgate.net |

Design and Synthesis of Multi-Target Directed Ligands Based on the Scaffold

Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. This has led to a growing interest in the development of multi-target directed ligands (MTDLs)—single molecules designed to interact with two or more biological targets simultaneously. The this compound scaffold is an ideal framework for designing such MTDLs due to its modular nature, which allows for the incorporation of different pharmacophoric elements.

In oncology, this strategy is being used to create dual-kinase inhibitors. By combining structural features known to inhibit different kinases, researchers are developing pyrazine-based compounds that can simultaneously block signaling pathways crucial for tumor progression, such as those mediated by c-Met and VEGFR-2 or CK2 and PIM kinases. nih.govx-mol.comnih.gov This approach may offer improved efficacy and a lower likelihood of developing drug resistance compared to single-target agents.

In the field of neuroscience, piperazine (B1678402) and piperidine derivatives are being designed to modulate multiple targets within the central nervous system. For example, ligands have been developed that act as antagonists for both the histamine H3 and sigma-1 receptors, which could offer a novel approach for treating neuropathic pain. nih.gov Another strategy involves creating molecules that target both serotonin (B10506) transporters (SERT) and specific serotonin receptors (e.g., 5-HT1A), aiming for a more effective antidepressant profile. nih.gov

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrazine-Piperidine Systems

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to pyrazine-piperidine systems holds immense promise. These computational tools can analyze complex datasets to identify patterns and make predictions that are beyond the scope of traditional analysis, thereby accelerating the design-make-test-analyze cycle. nih.gov

One of the most significant applications of ML in this context is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ML models, trained on large datasets of experimental data, can accurately predict the pharmacokinetic and toxicity profiles of novel pyrazine-piperidine analogues before they are synthesized. doaj.orgd-nb.infonih.goviapchem.org This allows chemists to prioritize compounds with more favorable drug-like properties, reducing the time and cost associated with late-stage failures.

Furthermore, AI and ML are being used to enhance lead optimization and design novel molecules. QSAR models built with machine learning algorithms can provide deeper insights into structure-activity relationships, guiding the design of more potent and selective compounds. researchgate.net While still an emerging area, generative AI models have the potential to design entirely new pyrazine-piperidine structures with desired biological activities and physicochemical properties, offering a powerful tool for exploring novel chemical space.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Pyrazine-2-carbonyl)piperidin-4-amine, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via coupling reactions between pyrazine-2-carbonyl chloride and piperidin-4-amine. Key steps include:

- Activation : Use of a base (e.g., triethylamine) to deprotonate the amine group of piperidin-4-amine.

- Coupling : Reaction in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C for 12–24 hours.

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization to achieve >95% purity.

- Optimization : Parameters include temperature control to minimize side reactions, solvent polarity to enhance yield, and stoichiometric ratios (1:1.2 amine:acyl chloride).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology : A combination of techniques ensures structural fidelity:

- NMR : ¹H NMR (δ 8.5–9.0 ppm for pyrazine protons; δ 3.0–4.0 ppm for piperidine CH₂ groups) and ¹³C NMR (carbonyl peak at ~165 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 207.1).

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1670 cm⁻¹) and amine (N–H, ~3300 cm⁻¹).

- Elemental Analysis : Confirmation of C, H, N composition (±0.3% theoretical).

Q. How is the compound screened for preliminary biological activity in drug discovery?

- Methodology :

- In vitro assays : Target-based screens (e.g., kinase inhibition using ADP-Glo™ assays) or cell-based viability assays (e.g., MTT for cytotoxicity).

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or serotonin receptors) with IC₅₀ determination.

- Dose-response curves : Testing concentrations from 1 nM to 100 µM to establish potency thresholds.

- Selectivity panels : Cross-screening against related targets (e.g., monoamine oxidases) to assess specificity.

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the oxidative degradation of this compound?

- Methodology :

- Kinetic studies : Monitor oxidation with KMnO₄ in alkaline media using UV-Vis spectroscopy (λ = 525 nm for MnO₄⁻ decay).

- Rate determination : Pseudo-first-order kinetics under controlled pH (12–14) and temperature (303–323 K). Activation energy (Eₐ) calculated via Arrhenius plots.

- Radical trapping : Add acrylonitrile to reaction mixtures; precipitate formation indicates radical intermediates.

- DFT calculations : Optimize transition-state geometries (B3LYP/6-311G++(d,p)) to identify electron-deficient sites prone to oxidation.

Q. How can computational modeling predict the compound’s interaction with neurological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to dock the compound into dopamine D3 or serotonin 5-HT₂A receptor crystal structures (PDB IDs: 3PBL, 6WGT).

- Binding free energy : Calculate ΔG using MM/GBSA to rank binding affinities vs. known ligands.

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (100 ns, CHARMM36 force field) to assess stability (RMSD < 2 Å) and hydrogen-bond persistence.

- Pharmacophore mapping : Align electrostatic and hydrophobic features with active site residues (e.g., Asp110 in D3 receptors).

Q. What strategies are effective for structure-activity relationship (SAR) studies of pyrazine-piperidine hybrids?

- Methodology :

- Analog synthesis : Modify substituents on pyrazine (e.g., –F, –CH₃) or piperidine (e.g., N-alkylation) to probe steric/electronic effects.

- Biological testing : Compare IC₅₀ values across analogs in functional assays (e.g., cAMP modulation for GPCR targets).

- QSAR modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and Hammett constants with activity.

- Crystallography : Solve co-crystal structures with targets (e.g., kinases) to guide rational design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.